![molecular formula C10H10N2O2 B2698774 Methyl 1-Methylbenzimidazole-4-carboxylate CAS No. 672957-91-4](/img/structure/B2698774.png)
Methyl 1-Methylbenzimidazole-4-carboxylate
Overview
Description
Methyl 1-Methylbenzimidazole-4-carboxylate is a research chemical with the CAS number 672957-91-4 . It has a molecular weight of 190.20 and a molecular formula of C10H10N2O2 . The IUPAC name for this compound is methyl 1-methylbenzimidazole-4-carboxylate .
Molecular Structure Analysis
The molecular structure of Methyl 1-Methylbenzimidazole-4-carboxylate includes a benzimidazole core with a methyl group attached to one of the nitrogen atoms and a carboxylate ester group attached to the 4-position of the benzimidazole ring . The InChI code for this compound is 1S/C10H10N2O2/c1-12-6-11-9-7(10(13)14-2)4-3-5-8(9)12/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
Methyl 1-Methylbenzimidazole-4-carboxylate is a solid at room temperature . It has a molecular weight of 190.2 and a molecular formula of C10H10N2O2 . The compound’s InChI code is 1S/C10H10N2O2/c1-12-6-11-9-7(10(13)14-2)4-3-5-8(9)12/h3-6H,1-2H3Scientific Research Applications
- Benzimidazoles, including Methyl 1-Methylbenzimidazole-4-carboxylate, serve as essential pharmacophores due to their diverse biological activities. Researchers explore their potential as drug candidates for various diseases, including cancer, infectious diseases, and neurological disorders .
- Benzimidazole derivatives have demonstrated antiviral activity against viruses such as HIV, herpes simplex virus (HSV), and hepatitis B virus (HBV). Methyl 1-Methylbenzimidazole-4-carboxylate could be investigated for its antiviral properties .
- Benzimidazoles exhibit antifungal effects by inhibiting fungal enzymes. Researchers could explore Methyl 1-Methylbenzimidazole-4-carboxylate as a potential antifungal agent against pathogenic fungi .
- Benzimidazoles can form stable complexes with metal ions. Methyl 1-Methylbenzimidazole-4-carboxylate might find applications in metal chelation studies or as ligands for coordination chemistry .
- Benzimidazole derivatives often display interesting photophysical properties, such as fluorescence. Researchers could investigate Methyl 1-Methylbenzimidazole-4-carboxylate for potential use in sensors, probes, or imaging agents .
- Benzimidazoles have been studied for their enzyme inhibition properties. Methyl 1-Methylbenzimidazole-4-carboxylate could be evaluated for its effects on specific enzymes, such as kinases or proteases .
Medicinal Chemistry and Drug Development
Antiviral Agents
Antifungal Compounds
Metal Chelation and Coordination Chemistry
Photophysical Properties and Sensors
Biological Studies and Enzyme Inhibition
properties
IUPAC Name |
methyl 1-methylbenzimidazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-11-9-7(10(13)14-2)4-3-5-8(9)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJYGDIVZLZORW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=CC=C21)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-Methylbenzimidazole-4-carboxylate |
Synthesis routes and methods
Procedure details
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